4,4-Diethoxy-N-methylbutan-1-amine

Description

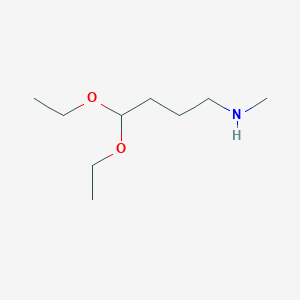

Structure

3D Structure

Properties

IUPAC Name |

4,4-diethoxy-N-methylbutan-1-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H21NO2/c1-4-11-9(12-5-2)7-6-8-10-3/h9-10H,4-8H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PUDDNHSIGUYGOH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(CCCNC)OCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H21NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80553908 | |

| Record name | 4,4-Diethoxy-N-methylbutan-1-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80553908 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

175.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

114094-45-0 | |

| Record name | 4,4-Diethoxy-N-methylbutan-1-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80553908 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to 4,4-Diethoxy-N-methylbutan-1-amine

For Researchers, Scientists, and Drug Development Professionals

Introduction

4,4-Diethoxy-N-methylbutan-1-amine, with CAS number 114094-45-0, is a chemical compound of interest primarily within the pharmaceutical industry. Its significance stems from its identification as a process-related impurity in the synthesis of Rizatriptan, an anti-migraine medication.[1] As such, understanding its chemical properties, synthesis, and potential biological implications is crucial for quality control and regulatory compliance in drug manufacturing. This guide provides a comprehensive overview of the available technical information on this compound.

Core Chemical Properties

A summary of the key chemical and physical properties of this compound is presented in the table below. This data is essential for its handling, characterization, and analysis.

| Property | Value | Source(s) |

| IUPAC Name | This compound | [2] |

| CAS Number | 114094-45-0 | [3] |

| Molecular Formula | C₉H₂₁NO₂ | [3] |

| Molecular Weight | 175.27 g/mol | [2][3] |

| Canonical SMILES | CCOC(CCCNC)OCC | [2] |

| InChIKey | PUDDNHSIGUYGOH-UHFFFAOYSA-N | [2] |

| Appearance | Colourless Oil | [4] |

| Purity | Typically ≥96% | [3] |

| Topological Polar Surface Area (TPSA) | 30.5 Ų | [2] |

| logP (octanol-water partition coefficient) | 1.3851 | [3] |

| Hydrogen Bond Donors | 1 | [3] |

| Hydrogen Bond Acceptors | 3 | [3] |

| Rotatable Bonds | 8 | [3] |

Synthesis and Experimental Protocols

Proposed Synthetic Workflow

The following diagram illustrates a logical workflow for the synthesis of this compound.

Caption: Proposed synthesis of this compound.

Detailed Experimental Protocol (Hypothetical)

This protocol is based on general procedures for N-alkylation of amines and should be optimized for safety and efficiency in a laboratory setting.

Materials:

-

4-Chlorobutyraldehyde diethyl acetal

-

Methylamine (e.g., 40% solution in water or as a gas)

-

A suitable solvent (e.g., ethanol, tetrahydrofuran)

-

A base (e.g., potassium carbonate, triethylamine) to neutralize the HCl formed.

-

Anhydrous sodium sulfate

-

Diethyl ether or other suitable extraction solvent

-

Deionized water

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer, reflux condenser, and a dropping funnel, dissolve 4-chlorobutyraldehyde diethyl acetal in the chosen solvent.

-

Addition of Methylamine: Add the base to the solution. Slowly add the methylamine solution via the dropping funnel. The reaction is exothermic and may require cooling to maintain a controlled temperature.

-

Reaction: After the addition is complete, heat the mixture to reflux and maintain for several hours. Monitor the reaction progress by a suitable analytical technique (e.g., TLC or GC).

-

Workup: Once the reaction is complete, cool the mixture to room temperature. If a solid precipitate has formed, filter it off. The filtrate is then concentrated under reduced pressure to remove the solvent. The residue is taken up in water and extracted several times with an organic solvent like diethyl ether.

-

Purification: The combined organic extracts are dried over anhydrous sodium sulfate, filtered, and the solvent is evaporated. The crude product is then purified by distillation under reduced pressure to yield pure this compound.[5]

Analytical Characterization

Commercial suppliers of this compound indicate the availability of analytical data such as NMR, HPLC, and LC-MS for product characterization.[6][7] Researchers should obtain and interpret this data to confirm the identity and purity of the compound.

Biological Activity and Signaling Pathways

Currently, there is no publicly available research detailing specific biological activities, signaling pathways, or toxicological profiles for this compound. Its primary relevance is as a process impurity in the manufacturing of Rizatriptan.[1] The focus of regulatory bodies and pharmaceutical manufacturers would therefore be on limiting its presence in the final drug product to within acceptable, safe levels.

The following diagram illustrates the logical relationship of this compound as a process impurity.

Caption: Relationship as a Rizatriptan process impurity.

Safety and Handling

This compound is classified as a hazardous substance. The following GHS hazard statements are associated with this compound:

-

H302: Harmful if swallowed.[2]

-

H314: Causes severe skin burns and eye damage.[2]

-

H335: May cause respiratory irritation.[2]

Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn when handling this chemical. Work should be conducted in a well-ventilated fume hood. For detailed safety information, refer to the Safety Data Sheet (SDS) provided by the supplier.

Conclusion

This compound is a compound of niche interest, primarily for those involved in the synthesis and quality control of the drug Rizatriptan. While its fundamental chemical properties are documented, there is a significant lack of information regarding its specific biological effects. Future research could focus on the toxicological assessment of this and other Rizatriptan impurities to better understand their potential impact on patient safety. The provided synthetic protocol offers a starting point for laboratory-scale preparation of this compound for analytical and research purposes.

References

- 1. tandfonline.com [tandfonline.com]

- 2. This compound | C9H21NO2 | CID 13994547 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. chemscene.com [chemscene.com]

- 4. anaxlab.com [anaxlab.com]

- 5. 4,4-Diethoxy-N,N-dimethyl-1-butanamine synthesis - chemicalbook [chemicalbook.com]

- 6. 114094-45-0|this compound|BLD Pharm [bldpharm.com]

- 7. 114094-45-0 | this compound | Aliphatic Chain Hydrocarbons | Ambeed.com [ambeed.com]

In-depth Technical Guide to the Structure Elucidation of 4,4-Diethoxy-N-methylbutan-1-amine

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide outlines the comprehensive approach to the structural elucidation of 4,4-Diethoxy-N-methylbutan-1-amine. The document details the necessary analytical techniques, including Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Infrared (IR) Spectroscopy. While extensive searches for publicly available experimental data for this specific compound have been unfruitful, this guide provides the theoretical framework, expected spectroscopic characteristics, and detailed experimental protocols necessary for its complete structural verification. This paper serves as a foundational resource for researchers undertaking the synthesis and characterization of this molecule or structurally related compounds.

Introduction

This compound, with the chemical formula C₉H₂₁NO₂, is a secondary amine and a diethyl acetal.[1] Its structure suggests potential utility as a synthetic intermediate in pharmaceutical chemistry, particularly in the synthesis of more complex molecules where the aldehyde functional group, protected as a diethyl acetal, can be later revealed. One of its synonyms, "Rizatriptan Impurity 15", indicates its potential relevance in the manufacturing of the anti-migraine drug Rizatriptan.[1] Accurate structural elucidation is paramount for ensuring the purity, safety, and efficacy of any active pharmaceutical ingredient (API) and for understanding its chemical behavior.

This guide will systematically describe the analytical workflow for confirming the molecular structure of this compound.

Molecular and Physicochemical Properties

A summary of the key identifiers and computed properties of this compound is provided in the table below. This information is crucial for interpreting spectroscopic data.

| Property | Value | Reference |

| Molecular Formula | C₉H₂₁NO₂ | [1] |

| Molecular Weight | 175.27 g/mol | [1][2] |

| IUPAC Name | This compound | [1] |

| CAS Number | 114094-45-0 | [1] |

| SMILES | CCOC(CCCNC)OCC | [1][2] |

Proposed Structure Elucidation Workflow

The structural confirmation of this compound would logically proceed through a series of spectroscopic analyses. The following diagram illustrates the proposed workflow.

Caption: Logical workflow for the structure elucidation of this compound.

Spectroscopic Data (Predicted)

As no experimental data is publicly available, this section provides predicted spectroscopic data based on the known structure of this compound and typical chemical shift/frequency ranges for analogous functional groups.

¹H NMR Spectroscopy (Predicted)

The proton NMR spectrum is expected to show distinct signals for each unique proton environment.

| Chemical Shift (δ, ppm) (Predicted) | Multiplicity | Integration | Assignment |

| ~4.5 | t | 1H | CH (acetal) |

| ~3.6 | q | 4H | O-CH₂ (ethoxy) |

| ~2.6 | t | 2H | N-CH₂ |

| ~2.4 | s | 3H | N-CH₃ |

| ~1.6 | m | 4H | CH₂-CH₂ |

| ~1.2 | t | 6H | CH₃ (ethoxy) |

| ~1.1 | br s | 1H | N-H |

¹³C NMR Spectroscopy (Predicted)

The carbon NMR spectrum will provide information on the number of unique carbon atoms and their chemical environment.

| Chemical Shift (δ, ppm) (Predicted) | Carbon Type |

| ~102 | CH (acetal) |

| ~60 | O-CH₂ (ethoxy) |

| ~50 | N-CH₂ |

| ~35 | N-CH₃ |

| ~32 | CH₂ |

| ~25 | CH₂ |

| ~15 | CH₃ (ethoxy) |

Mass Spectrometry (Predicted)

Electron ionization (EI) mass spectrometry would be expected to yield a molecular ion peak and characteristic fragment ions.

| m/z (Predicted) | Ion |

| 175 | [M]⁺ |

| 130 | [M - OCH₂CH₃]⁺ |

| 102 | [M - CH₂CH₂N(H)CH₃]⁺ |

| 73 | [CH(OCH₂CH₃)₂]⁺ |

| 44 | [CH₂=N(H)CH₃]⁺ |

Infrared (IR) Spectroscopy (Predicted)

The IR spectrum will indicate the presence of key functional groups.

| Wavenumber (cm⁻¹) (Predicted) | Functional Group |

| 3300-3500 (weak, sharp) | N-H stretch (secondary amine) |

| 2970-2850 | C-H stretch (aliphatic) |

| 1120-1050 | C-O stretch (acetal) |

Experimental Protocols

Detailed methodologies for the key experiments are provided below.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation: Dissolve approximately 10-20 mg of the purified compound in 0.6-0.8 mL of deuterated chloroform (CDCl₃). Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).

-

¹H NMR Spectroscopy:

-

Instrument: 400 MHz (or higher) NMR spectrometer.

-

Parameters:

-

Pulse sequence: Standard single-pulse experiment.

-

Spectral width: -2 to 12 ppm.

-

Acquisition time: 2-4 seconds.

-

Relaxation delay: 1-5 seconds.

-

Number of scans: 16-64.

-

-

-

¹³C NMR Spectroscopy:

-

Instrument: 100 MHz (or higher, corresponding to the ¹H frequency) NMR spectrometer.

-

Parameters:

-

Pulse sequence: Proton-decoupled pulse program.

-

Spectral width: 0 to 220 ppm.

-

Acquisition time: 1-2 seconds.

-

Relaxation delay: 2-10 seconds.

-

Number of scans: 1024 or more, depending on sample concentration.

-

-

-

2D NMR (COSY, HSQC): Standard pulse programs for COSY (H-H correlation) and HSQC (C-H correlation) should be utilized to establish connectivity.

Mass Spectrometry (MS)

-

Technique: Electron Ionization (EI) for fragmentation patterns or Electrospray Ionization (ESI) for accurate mass determination.

-

Sample Preparation: For ESI, dissolve a small amount of the sample (approx. 1 mg/mL) in a suitable solvent like methanol or acetonitrile. For direct injection EI, the pure sample is introduced.

-

Instrumentation:

-

EI-MS: Gas chromatograph-mass spectrometer (GC-MS) or a direct insertion probe.

-

ESI-MS: High-resolution mass spectrometer (e.g., TOF or Orbitrap).

-

-

Parameters:

-

EI: Ionization energy of 70 eV.

-

ESI: Positive ion mode, with appropriate optimization of capillary voltage, cone voltage, and desolvation gas flow and temperature.

-

Infrared (IR) Spectroscopy

-

Technique: Attenuated Total Reflectance (ATR) or neat liquid film.

-

Sample Preparation: For ATR, a small drop of the liquid sample is placed directly on the ATR crystal. For a neat film, a drop is placed between two salt plates (e.g., NaCl or KBr).

-

Instrumentation: Fourier Transform Infrared (FTIR) spectrometer.

-

Parameters:

-

Spectral range: 4000-400 cm⁻¹.

-

Resolution: 4 cm⁻¹.

-

Number of scans: 16-32. A background spectrum of the clean ATR crystal or empty salt plates should be acquired prior to the sample scan.

-

Conclusion

References

Technical Guide: 4,4-Diethoxy-N-methylbutan-1-amine (CAS 114094-45-0)

For Researchers, Scientists, and Drug Development Professionals

Introduction

4,4-Diethoxy-N-methylbutan-1-amine, with CAS number 114094-45-0, is a chemical intermediate of significant interest in the pharmaceutical industry. Primarily known as "Rizatriptan Impurity 15," its relevance is intrinsically linked to the synthesis of Rizatriptan, a selective 5-HT1B/1D receptor agonist used for the treatment of migraine headaches.[1] This guide provides a comprehensive overview of the available technical data for this compound, including its chemical and physical properties, a plausible synthetic route, its role in the synthesis of Rizatriptan, and safety information.

Chemical and Physical Properties

A summary of the key chemical and physical properties of this compound is presented in the table below. This data has been aggregated from various chemical suppliers and databases.

| Property | Value | Source |

| Molecular Formula | C₉H₂₁NO₂ | [2] |

| Molecular Weight | 175.27 g/mol | [2] |

| CAS Number | 114094-45-0 | [2] |

| IUPAC Name | This compound | PubChem |

| Synonyms | (4,4-Diethoxy-butyl)-methyl-amine, Rizatriptan Impurity 15, GAMMA-METHYLAMINOBUTYRALDEHYDE DIETHYL ACETAL | [1] |

| SMILES | CCOC(CCCNC)OCC | [2] |

| Purity | ≥96% | [2] |

| Storage Temperature | 2-8°C, protect from light | [2] |

| Topological Polar Surface Area (TPSA) | 30.49 Ų | [2] |

| logP | 1.3851 | [2] |

| Hydrogen Bond Donors | 1 | [2] |

| Hydrogen Bond Acceptors | 3 | [2] |

| Rotatable Bonds | 8 | [2] |

Synthesis and Manufacturing

While a specific, detailed experimental protocol for the synthesis of this compound is not extensively published, a likely synthetic route can be inferred from the well-documented synthesis of its close analogue, 4,4-Diethoxy-N,N-dimethyl-1-butanamine.[3] The synthesis would likely proceed via a Grignard reaction.

Postulated Experimental Protocol

Step 1: Formation of the Grignard Reagent. 3-(N-methylamino)-1-chloropropane would be reacted with magnesium turnings in an anhydrous ether solvent, such as tetrahydrofuran (THF), to form the corresponding Grignard reagent, (3-(N-methylamino)propyl)magnesium chloride.

Step 2: Reaction with Triethyl Orthoformate. The prepared Grignard reagent would then be added to a solution of triethyl orthoformate. The reaction would be carried out under anhydrous conditions and likely at a controlled temperature.

Step 3: Workup and Purification. The reaction mixture would be quenched with an aqueous solution, such as ammonium chloride, to hydrolyze the intermediate and protonate the amine. The product would then be extracted with an organic solvent, and the organic layer would be dried and concentrated. Final purification would likely be achieved by vacuum distillation to yield this compound.

Caption: Postulated synthesis of this compound.

Role in Rizatriptan Synthesis

The primary context for this compound in the scientific literature is as a key intermediate or a potential impurity in the synthesis of Rizatriptan. Rizatriptan is synthesized via the Fischer indole synthesis.[4][5] In this reaction, a phenylhydrazine derivative is reacted with an aldehyde or ketone in the presence of an acid catalyst to form an indole ring.

The closely related compound, 4,4-Diethoxy-N,N-dimethylbutanamine, is explicitly mentioned as a reactant in several patents describing the synthesis of Rizatriptan.[4][6] It serves as the aldehyde component in the Fischer indole synthesis, reacting with 1-(4-hydrazinophenyl)methyl-1,2,4-triazole to form the Rizatriptan core structure. It is highly probable that this compound could be used in a similar manner, or be formed as an impurity if there is incomplete methylation in the synthesis of the N,N-dimethyl analogue.

Caption: Role in Rizatriptan synthesis via Fischer Indole Synthesis.

Biological Activity and Signaling Pathways

There is currently no publicly available data on the specific biological activity or the effect of this compound on cellular signaling pathways. Its role in the literature is confined to that of a chemical intermediate and a process-related impurity in the manufacture of a pharmacologically active compound. As an impurity, its presence in the final drug product is monitored and controlled to ensure the safety and efficacy of Rizatriptan.

Safety and Handling

The available safety data for this compound indicates that it is a hazardous substance. The GHS hazard statements associated with this compound are summarized below.

| Hazard Statement | Description |

| H302 | Harmful if swallowed |

| H314 | Causes severe skin burns and eye damage |

| H335 | May cause respiratory irritation |

Standard laboratory safety precautions should be strictly followed when handling this compound. This includes the use of personal protective equipment (PPE) such as safety goggles, gloves, and a lab coat. Work should be conducted in a well-ventilated fume hood.

Conclusion

This compound is a key chemical entity primarily associated with the synthesis of the anti-migraine drug Rizatriptan. While it is not a pharmacologically active agent itself, its purity and chemical properties are of great importance for drug manufacturers. This guide has summarized the available chemical, physical, and safety data, and has provided a logical framework for its synthesis and its role in pharmaceutical production. Further research into the potential biological effects of this compound, even as an impurity, could be a valuable area of investigation for toxicologists and drug safety professionals.

References

- 1. This compound | C9H21NO2 | CID 13994547 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. chemscene.com [chemscene.com]

- 3. 4,4-Diethoxy-N,N-dimethyl-1-butanamine synthesis - chemicalbook [chemicalbook.com]

- 4. WO2006053116A2 - Rizatriptan process - Google Patents [patents.google.com]

- 5. ias.ac.in [ias.ac.in]

- 6. CA2688463A1 - Process for the preparation of rizatriptan - Google Patents [patents.google.com]

Physical and chemical properties of 4,4-Diethoxy-N-methylbutan-1-amine

For Researchers, Scientists, and Drug Development Professionals

Introduction

4,4-Diethoxy-N-methylbutan-1-amine, with the CAS Number 114094-45-0, is a chemical compound of significant interest in the pharmaceutical industry. It is primarily recognized as a process-related impurity and a potential intermediate in the synthesis of Rizatriptan, a medication used for the treatment of migraines. A thorough understanding of its physical and chemical properties, as well as its synthesis and detection, is crucial for ensuring the purity and safety of the final active pharmaceutical ingredient (API). This guide provides a comprehensive overview of the available technical data for this compound.

Chemical and Physical Properties

Quantitative data for this compound is limited in publicly available literature. The following tables summarize its known identifiers, computed properties, and available experimental data for closely related analogs to provide a comparative context.

Table 1: Identifiers and General Properties of this compound

| Property | Value | Source |

| CAS Number | 114094-45-0 | [1][2] |

| Molecular Formula | C₉H₂₁NO₂ | [2] |

| Molecular Weight | 175.27 g/mol | [1][2] |

| IUPAC Name | This compound | [1] |

| Synonyms | (4,4-Diethoxy-butyl)-methyl-amine, GAMMA-METHYLAMINOBUTYRALDEHYDE DIETHYL ACETAL, Rizatriptan Impurity 15 | [1] |

| Appearance | Colourless Oil | [3] |

| Purity | ≥96% to >98% (Commercially available) | [2][4][5] |

| Storage Conditions | 2-8°C, protect from light, under inert atmosphere | [2][6] |

Table 2: Computed Physicochemical Properties of this compound

| Property | Value | Source |

| Topological Polar Surface Area (TPSA) | 30.49 Ų | [2] |

| logP (Octanol-Water Partition Coefficient) | 1.3851 | [2] |

| Hydrogen Bond Donors | 1 | [2] |

| Hydrogen Bond Acceptors | 3 | [2] |

| Rotatable Bonds | 8 | [2] |

| Exact Mass | 175.157228913 Da | [1] |

Table 3: Experimental Physical Properties of Analogous Compounds

| Property | 4,4-Diethoxy-N,N-dimethylbutan-1-amine (CAS: 1116-77-4) | 4,4-Diethoxybutan-1-amine (CAS: 6346-09-4) |

| Molecular Formula | C₁₀H₂₃NO₂ | C₈H₁₉NO₂ |

| Molecular Weight | 189.30 g/mol | 161.24 g/mol |

| Boiling Point | 140-150°C at 15-20 mmHg | Data not found |

| Density | 0.844 g/mL at 25°C | 0.933 g/mL |

| Refractive Index (n20/D) | 1.421 | 1.427 |

Synthesis and Experimental Protocols

While a specific experimental protocol for the synthesis of this compound is not detailed in the available literature, a plausible and efficient synthesis can be derived from the established methods for its N,N-dimethyl analog.[7][8] The proposed synthesis involves the reaction of 4-chlorobutyraldehyde diethyl acetal with methylamine.

Proposed Synthesis of this compound

A likely synthetic route involves the nucleophilic substitution of the chlorine atom in 4-chlorobutyraldehyde diethyl acetal with methylamine.

Reactants:

-

4-Chlorobutyraldehyde diethyl acetal (CAS: 6139-83-9)

-

Methylamine (CAS: 74-89-5)

-

A suitable solvent (e.g., ethanol, tetrahydrofuran)

-

A base to neutralize the formed HCl (e.g., potassium carbonate, triethylamine)

Experimental Protocol:

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 4-chlorobutyraldehyde diethyl acetal in the chosen solvent.

-

Addition of Base: Add an excess of the base (e.g., 2-3 equivalents of potassium carbonate) to the solution.

-

Addition of Methylamine: Introduce an excess of methylamine to the reaction mixture. This can be done by bubbling methylamine gas through the solution or by adding a solution of methylamine in the solvent.

-

Reaction: Heat the mixture to reflux and maintain the temperature for several hours while monitoring the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC).

-

Work-up: After the reaction is complete, cool the mixture to room temperature and filter off the solid salts.

-

Purification: Remove the solvent from the filtrate under reduced pressure. The resulting crude product can be purified by vacuum distillation to yield this compound as a colorless oil.

Caption: Proposed synthetic pathway for this compound.

Role in Drug Development: Rizatriptan Synthesis

This compound is a known impurity in the synthesis of Rizatriptan. However, its N,N-dimethyl analog, 4-(Dimethylamino)butanal diethylacetal, is a key intermediate in a patented synthesis of Rizatriptan.[9] This suggests that this compound could arise from the use of impure starting materials or as a byproduct in related synthetic routes.

The general process for Rizatriptan synthesis involves the condensation of a hydrazine derivative with an aldehyde or its acetal equivalent. The presence of this compound would lead to the formation of an N-desmethyl Rizatriptan analog, which would be an impurity in the final drug product.

Caption: Logical relationship of this compound in Rizatriptan synthesis.

Analytical Characterization

The identification and quantification of this compound as an impurity in Rizatriptan are critical for quality control. The analytical methods employed are typically based on chromatographic and spectroscopic techniques.

Chromatographic Methods

-

High-Performance Liquid Chromatography (HPLC): Reversed-phase HPLC with UV detection is a standard method for analyzing Rizatriptan and its impurities.[10][11][12][13] A C18 or phenyl column with a gradient elution using a buffered mobile phase (e.g., phosphate or formate buffer) and an organic modifier (e.g., acetonitrile, methanol) would be suitable for separating this compound from the API and other impurities.

-

Liquid Chromatography-Mass Spectrometry (LC-MS/MS): For trace-level detection and confirmation of identity, LC-MS/MS is the method of choice.[1] This technique provides high sensitivity and selectivity, allowing for the unambiguous identification of impurities based on their mass-to-charge ratio.

Spectroscopic Methods

-

¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the ethoxy groups (a triplet for the methyl protons and a quartet for the methylene protons), the N-methyl group (a singlet), and the methylene groups of the butyl chain.

-

¹³C NMR: The carbon NMR spectrum would display distinct peaks for the N-methyl carbon, the carbons of the ethoxy groups, the acetal carbon, and the four carbons of the butyl chain.

-

Infrared (IR) Spectroscopy: The IR spectrum would likely show C-H stretching vibrations for the alkyl groups, C-O stretching for the ether linkages, and N-H bending for the secondary amine.

-

Mass Spectrometry: The mass spectrum would exhibit a molecular ion peak corresponding to its molecular weight, along with characteristic fragmentation patterns.

Caption: General experimental workflow for impurity identification and characterization.

Safety and Handling

This compound is classified with the following GHS hazard statements:

-

H302: Harmful if swallowed.[1]

-

H314: Causes severe skin burns and eye damage.[1]

-

H335: May cause respiratory irritation.[1]

Standard laboratory safety precautions should be taken when handling this compound, including the use of personal protective equipment such as gloves, safety glasses, and a lab coat. Work should be conducted in a well-ventilated area or a fume hood.

Conclusion

This compound is a compound of interest primarily due to its role as a potential intermediate and impurity in the synthesis of the anti-migraine drug Rizatriptan. While specific experimental data for this compound is scarce, a comprehensive technical understanding can be built by examining its computed properties, the synthesis and properties of its close analogs, and the analytical methodologies used for impurity profiling in Rizatriptan production. Further research to obtain and publish experimental data for this compound would be beneficial for the pharmaceutical and chemical research communities.

References

- 1. tandfonline.com [tandfonline.com]

- 2. chemscene.com [chemscene.com]

- 3. pharmaffiliates.com [pharmaffiliates.com]

- 4. anaxlab.com [anaxlab.com]

- 5. anaxlab.com [anaxlab.com]

- 6. 6346-09-4|4,4-Diethoxybutan-1-amine|BLD Pharm [bldpharm.com]

- 7. 4,4-Diethoxy-N,N-dimethyl-1-butanamine synthesis - chemicalbook [chemicalbook.com]

- 8. 4,4-Diethoxy-N,N-dimethyl-1-butanamine | 1116-77-4 [chemicalbook.com]

- 9. US20090062550A1 - Process for the Large Scale Production of Rizatriptan Benzoate - Google Patents [patents.google.com]

- 10. japsonline.com [japsonline.com]

- 11. merckmillipore.com [merckmillipore.com]

- 12. Identification, isolation and characterization of process-related impurities in Rizatriptan benzoate - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. biomedres.us [biomedres.us]

4,4-Diethoxy-N-methylbutan-1-amine molecular weight and formula

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of 4,4-Diethoxy-N-methylbutan-1-amine, a valuable chemical intermediate in various research and development applications. This document details its fundamental physicochemical properties, a representative synthetic protocol, and standard analytical methodologies for its characterization.

Core Compound Data

A summary of the key quantitative data for this compound is presented below, facilitating easy reference and comparison.

| Property | Value | Citations |

| Molecular Formula | C₉H₂₁NO₂ | [1][2] |

| Molecular Weight | 175.27 g/mol | [1][2] |

| CAS Number | 114094-45-0 | [1] |

| Appearance | Colorless liquid (presumed) | |

| Boiling Point | Not specified | |

| Density | Not specified | |

| Solubility | Not specified |

Synthetic Protocol: Reductive Amination

A common and efficient method for the synthesis of this compound is the reductive amination of 4,4-diethoxybutanal with methylamine. This one-pot reaction involves the formation of an intermediate imine, which is subsequently reduced to the target amine.

Reaction Scheme:

Materials:

-

4,4-Diethoxybutanal

-

Methylamine (solution in THF or as a gas)

-

Sodium triacetoxyborohydride (NaBH(OAc)₃) or Sodium cyanoborohydride (NaBH₃CN)

-

Dichloromethane (DCM) or 1,2-Dichloroethane (DCE)

-

Acetic acid (glacial)

-

Saturated sodium bicarbonate solution

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Round-bottom flask

-

Magnetic stirrer

-

Addition funnel

-

Inert atmosphere (Nitrogen or Argon)

Procedure:

-

To a solution of 4,4-diethoxybutanal (1 equivalent) in the chosen solvent (DCM or DCE) in a round-bottom flask under an inert atmosphere, add methylamine (1.1 equivalents).

-

Add a catalytic amount of glacial acetic acid to the mixture.

-

Stir the reaction mixture at room temperature for 1-2 hours to facilitate the formation of the imine intermediate.

-

In a separate flask, prepare a solution or slurry of the reducing agent (sodium triacetoxyborohydride or sodium cyanoborohydride, 1.5 equivalents) in the same solvent.

-

Slowly add the reducing agent to the reaction mixture via an addition funnel. The reaction may be exothermic.

-

Allow the reaction to stir at room temperature for 12-24 hours, monitoring the progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

-

Upon completion, quench the reaction by the slow addition of saturated sodium bicarbonate solution.

-

Separate the organic layer, and extract the aqueous layer with the solvent.

-

Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate or sodium sulfate.

-

Filter the drying agent and concentrate the solvent in vacuo.

-

The crude product can be purified by fractional distillation under reduced pressure or by column chromatography on silica gel.

Analytical Characterization

The identity and purity of the synthesized this compound can be confirmed using standard analytical techniques.

Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is a powerful tool for assessing the purity of the compound and confirming its molecular weight. The fragmentation pattern in the mass spectrum can provide structural information.

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: Will show characteristic peaks for the ethoxy groups (triplet and quartet), the methyl group attached to the nitrogen (singlet or doublet depending on conditions), and the methylene groups of the butyl chain.

-

¹³C NMR: Will display distinct signals for each carbon atom in the molecule, confirming the carbon skeleton.

Logical Workflow of Synthesis

The following diagram illustrates the logical steps involved in the synthesis and purification of this compound.

Caption: Synthetic workflow for this compound.

References

An In-depth Technical Guide to the 1H NMR Spectrum of 4,4-Diethoxy-N-methylbutan-1-amine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the proton nuclear magnetic resonance (¹H NMR) spectrum of 4,4-diethoxy-N-methylbutan-1-amine. Due to the absence of publicly available experimental spectra for this specific compound, this document presents a detailed prediction of the ¹H NMR spectrum based on established principles of NMR spectroscopy and data from analogous structures. It includes predicted chemical shifts, multiplicities, and coupling constants, along with a standardized experimental protocol for acquiring and processing the spectrum.

Predicted ¹H NMR Data

The predicted quantitative ¹H NMR data for this compound is summarized in the table below. These predictions are derived from typical chemical shift values for protons in similar chemical environments, including acetals, N-methyl amines, and alkyl chains.

| Protons (Label) | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Predicted Coupling Constant (J, Hz) |

| a | 1.1 - 1.2 | Triplet | 6H | ~7.0 |

| b | 3.4 - 3.6 | Quartet | 4H | ~7.0 |

| c | 4.4 - 4.6 | Triplet | 1H | ~5.5 |

| d | 1.5 - 1.7 | Multiplet | 2H | - |

| e | 1.4 - 1.6 | Multiplet | 2H | - |

| f | 2.3 - 2.5 | Triplet | 2H | ~7.5 |

| g | 2.2 - 2.4 | Singlet | 3H | - |

| h | ~1.0 - 2.0 (broad) | Singlet (broad) | 1H | - |

Molecular Structure and Predicted ¹H NMR Spectrum

The following diagram illustrates the molecular structure of this compound with protons labeled according to the data table. This visual representation aids in the interpretation of the predicted spectrum.

Caption: Molecular structure of this compound with proton labels.

Experimental Protocols

A standard and robust protocol for the acquisition and processing of a high-quality ¹H NMR spectrum is essential for structural elucidation and purity assessment.

Sample Preparation

-

Sample Weighing: Accurately weigh approximately 5-10 mg of this compound.

-

Solvent Selection: Choose a suitable deuterated solvent in which the compound is soluble (e.g., chloroform-d (CDCl₃), methanol-d₄ (CD₃OD), or dimethyl sulfoxide-d₆ (DMSO-d₆)). CDCl₃ is a common first choice for non-polar to moderately polar compounds.

-

Dissolution: Dissolve the sample in approximately 0.6-0.7 mL of the chosen deuterated solvent in a clean, dry vial.

-

Internal Standard: Add a small amount of an internal standard, such as tetramethylsilane (TMS), for chemical shift referencing (δ = 0.00 ppm). Note that many commercially available deuterated solvents already contain TMS.

-

Transfer to NMR Tube: Using a Pasteur pipette with a cotton or glass wool plug to filter out any particulate matter, transfer the solution into a clean, dry 5 mm NMR tube.

-

Capping: Securely cap the NMR tube to prevent solvent evaporation and contamination.

¹H NMR Data Acquisition

The following is a typical workflow for acquiring a ¹H NMR spectrum using a modern NMR spectrometer.

Caption: Experimental workflow for ¹H NMR data acquisition and analysis.

Typical Acquisition Parameters:

-

Spectrometer Frequency: 400 MHz or higher for better resolution.

-

Pulse Program: A standard single-pulse experiment (e.g., 'zg30' on Bruker instruments).

-

Number of Scans (NS): 8 to 16 scans for a sample of this concentration.

-

Relaxation Delay (D1): 1-2 seconds.

-

Acquisition Time (AQ): 2-4 seconds.

-

Spectral Width (SW): A range of approximately -2 to 12 ppm is generally sufficient.

-

Temperature: Standard probe temperature (e.g., 298 K).

Data Processing

The raw data, known as the Free Induction Decay (FID), must be processed to obtain the final spectrum.

Caption: Logical workflow for ¹H NMR data processing.

-

Apodization: The FID is multiplied by a window function (e.g., an exponential function with a line broadening factor of 0.3 Hz) to improve the signal-to-noise ratio.

-

Fourier Transform: The time-domain FID is converted into the frequency-domain spectrum.

-

Phase Correction: The phases of the signals are adjusted to be purely absorptive.

-

Baseline Correction: The baseline of the spectrum is corrected to be flat.

-

Referencing: The chemical shift of the internal standard (TMS) is set to 0.00 ppm.

-

Integration: The relative areas under the peaks are calculated to determine the proton ratios.

-

Peak Picking: The exact chemical shifts of the peaks are identified.

This comprehensive guide provides the necessary theoretical and practical information for researchers, scientists, and drug development professionals to understand, predict, and acquire the ¹H NMR spectrum of this compound. The provided protocols are standard in the field and can be adapted to specific instrumentation and experimental needs.

Mass Spectrometry of 4,4-Diethoxy-N-methylbutan-1-amine: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a detailed overview of the mass spectrometric analysis of 4,4-Diethoxy-N-methylbutan-1-amine. Due to the absence of published mass spectral data for this specific compound, this document presents a predictive analysis based on the known fragmentation patterns of N-methylated amines and diethyl acetals. The guide outlines hypothetical yet plausible mass spectral data, detailed experimental protocols for both Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS), and a visual representation of the predicted fragmentation pathway. This information is intended to serve as a valuable resource for the identification and characterization of this and structurally related molecules in various research and development settings.

Predicted Mass Spectral Data

The mass spectrum of this compound is anticipated to be characterized by fragmentation patterns typical of both aliphatic amines and acetals. The molecular weight of the compound is 175.29 g/mol . As a mono-nitrogen containing compound, the molecular ion peak ([M]+•) is expected at an odd m/z value of 175.

The primary fragmentation pathways are predicted to be alpha-cleavage adjacent to the nitrogen atom and cleavage of the acetal group. Alpha-cleavage is a dominant fragmentation mechanism for amines, resulting in the formation of a stable iminium cation.[1][2] For the diethyl acetal, characteristic losses of an ethoxy radical (•OCH2CH3) or an ethanol molecule (HOCH2CH3) are expected.

The predicted quantitative mass spectral data is summarized in the table below:

| Predicted m/z | Proposed Fragment Ion | Interpretation | Relative Abundance |

| 175 | [C9H21NO2]+• | Molecular Ion | Low |

| 146 | [C8H16NO]+ | Loss of •CH2CH3 from the acetal | Moderate |

| 130 | [C7H16NO]+ | Loss of •OCH2CH3 | High |

| 102 | [C5H12NO]+ | Alpha-cleavage with loss of •CH(OCH2CH3)2 | Moderate |

| 72 | [C4H10N]+ | Iminium ion from cleavage beta to the acetal | Moderate |

| 44 | [C2H6N]+ | Alpha-cleavage with loss of the butyl-diethoxy group | Base Peak |

Predicted Fragmentation Pathway

The following diagram illustrates the predicted major fragmentation pathways for this compound under electron ionization.

References

The Synthesis and Application of 4,4-Diethoxy-N-methylbutan-1-amine in Pharmaceutical Development

For Immediate Release

This technical guide provides a comprehensive overview of 4,4-Diethoxy-N-methylbutan-1-amine, a key intermediate in the synthesis of triptan-class drugs. Primarily aimed at researchers, scientists, and professionals in drug development, this document details the compound's synonyms, chemical properties, a plausible synthetic protocol, and its crucial role in the manufacturing of antimigraine medications such as Rizatriptan.

Chemical Identity and Synonyms

This compound is a specialty chemical recognized under the CAS Number 114094-45-0. Due to its specific application in pharmaceutical synthesis, it is also identified by several alternative names and as a designated impurity in certain drug master files. A comprehensive list of its synonyms is provided below for clear identification and literature cross-referencing.

| Synonym | Reference |

| (4,4-Diethoxy-butyl)-methyl-amine | ChemScene[1] |

| 1-Butanamine, 4,4-diethoxy-N-methyl- | PubChem[2] |

| GAMMA-METHYLAMINOBUTYRALDEHYDE DIETHYL ACETAL | PubChem[2] |

| 4,4-Diethoxy-N-methyl-1-butanamine | PubChem[2] |

| (4,4-diethoxybutyl)(methyl)amine | PubChem[2] |

| Rizatriptan Impurity 15 | PubChem[2] |

| gamma-Methylaminobutyraldehyde, Diethyl Acetal | PubChem[2] |

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below. These properties are essential for its handling, reaction optimization, and analytical characterization.

| Property | Value | Source |

| Molecular Formula | C₉H₂₁NO₂ | ChemScene[1] |

| Molecular Weight | 175.27 g/mol | ChemScene[1], PubChem[2] |

| CAS Number | 114094-45-0 | ChemScene[1], PubChem[2] |

| Appearance | Colourless Oil | Anax Laboratories |

| Purity | ≥96% | ChemScene[1] |

| Storage Conditions | 4°C, protect from light | ChemScene[1] |

| SMILES | CCOC(CCCNC)OCC | ChemScene[1] |

Synthesis Protocol

Step 1: Synthesis of 3-chloro-N-methylpropan-1-amine

In a suitable reaction vessel, 1-bromo-3-chloropropane is reacted with an aqueous solution of methylamine. A phase transfer catalyst, such as polyethylene glycol (PEG), can be employed to facilitate the reaction between the two phases. The reaction proceeds via nucleophilic substitution, where the more reactive bromo- group is displaced by methylamine to yield 3-chloro-N-methylpropan-1-amine.

Step 2: Grignard Reaction and Acetal Formation

The resulting 3-chloro-N-methylpropan-1-amine is then used to form a Grignard reagent by reacting it with magnesium turnings in an appropriate solvent like tetrahydrofuran (THF). This Grignard reagent is subsequently reacted with triethyl orthoformate. The reaction mixture is typically heated to reflux to drive the reaction to completion. An acidic workup would then yield the final product, this compound.

Application in Drug Development: Synthesis of Triptans

The primary application of this compound in the pharmaceutical industry is as a crucial building block in the synthesis of triptan-class drugs, which are selective 5-HT₁B/₁D receptor agonists used for the treatment of migraine headaches. Notably, it is a known intermediate and a potential impurity in the synthesis of Rizatriptan.[2]

The synthesis of the indole core of Rizatriptan is often achieved through a Fischer indole synthesis. In this reaction, a suitable phenylhydrazine derivative is reacted with an aldehyde or ketone under acidic conditions. This compound serves as a protected form of 4-(methylamino)butanal. The diethyl acetal group protects the aldehyde functionality from undesired side reactions. Under the acidic conditions of the Fischer indole synthesis, the acetal is hydrolyzed in situ to reveal the aldehyde, which then reacts with the phenylhydrazine to form a hydrazone, followed by cyclization to the indole ring system.

Analytical Characterization

While specific spectral data such as NMR, IR, and mass spectrometry for this compound are not publicly available in detail, several chemical suppliers indicate the availability of such data upon request.[3][4] For researchers synthesizing or utilizing this compound, standard analytical techniques would be employed for its characterization.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR would be used to confirm the structure, showing characteristic peaks for the ethoxy groups, the butyl chain, and the N-methyl group.

-

Infrared (IR) Spectroscopy: The IR spectrum would be expected to show C-H stretching and bending vibrations, C-O stretching of the ether linkages, and N-H bending for the secondary amine.

-

Mass Spectrometry (MS): Mass spectrometry would be used to confirm the molecular weight of the compound.

Conclusion

This compound is a specialized chemical intermediate with a significant, albeit niche, role in the pharmaceutical industry. Its primary utility lies in the synthesis of triptan-based drugs for migraine treatment. This guide has provided a consolidated source of information on its synonyms, physicochemical properties, a proposed synthetic route, and its application in drug development. For researchers and professionals in this field, a thorough understanding of this intermediate is crucial for the efficient and high-purity synthesis of these important therapeutic agents.

References

In-Depth Technical Guide: γ-Methylaminobutyraldehyde Diethyl Acetal

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of γ-methylaminobutyraldehyde diethyl acetal (also known as 4,4-diethoxy-N-methylbutan-1-amine), a valuable intermediate in organic synthesis. Due to the limited availability of direct experimental data for this specific compound, this guide leverages data from closely related analogs, namely 4-aminobutyraldehyde diethyl acetal and 4,4-diethoxy-N,N-dimethyl-1-butanamine, to provide a thorough characterization.

Chemical Identity and Physical Properties

γ-Methylaminobutyraldehyde diethyl acetal is a difunctional molecule containing a secondary amine and a diethyl acetal group. Its chemical structure and key identifiers are presented below.

| Identifier | Value | Reference |

| IUPAC Name | This compound | [1] |

| CAS Number | 114094-45-0 | [1] |

| Molecular Formula | C₉H₂₁NO₂ | [1] |

| Molecular Weight | 175.27 g/mol | [1][2] |

| Canonical SMILES | CCOC(CCCNC)OCC | [1] |

Physical Properties (Estimated from Analogs)

| Property | 4-Aminobutyraldehyde Diethyl Acetal | 4,4-Diethoxy-N,N-dimethyl-1-butanamine |

| CAS Number | 6346-09-4 | 1116-77-4[3][4] |

| Boiling Point | 196 °C (lit.) | 140-150 °C / 15-20 mmHg |

| Density | 0.933 g/mL at 25 °C (lit.) | 0.844 g/mL at 25 °C (lit.) |

| Refractive Index | n20/D 1.428 (lit.) | n20/D 1.421 (lit.) |

Synthesis Methodology

A specific, detailed experimental protocol for the synthesis of γ-methylaminobutyraldehyde diethyl acetal is not explicitly described in the reviewed literature. However, a highly plausible synthetic route can be adapted from the synthesis of its N,N-dimethyl analog, which involves the nucleophilic substitution of a halogenated butyraldehyde acetal with the corresponding amine.[5]

Proposed Synthetic Pathway

The proposed synthesis is a two-step process starting from 4-chlorobutyraldehyde, which is first protected as its diethyl acetal, followed by reaction with methylamine.

References

Biological Activity of 4,4-Diethoxy-N-methylbutan-1-amine: An Overview of Available Data

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Disclaimer: Based on a comprehensive review of publicly available scientific literature and chemical databases, there is a significant lack of information regarding the biological activity of 4,4-Diethoxy-N-methylbutan-1-amine. This document summarizes the available chemical and physical data. The absence of published biological studies prevents the inclusion of quantitative biological data, detailed experimental protocols, and signaling pathway diagrams as originally requested.

Chemical and Physical Properties

This compound is a chemical compound with the molecular formula C9H21NO2 and a molecular weight of 175.27 g/mol .[1][2][3] It is also known by several synonyms, including (4,4-Diethoxy-butyl)-methyl-amine and gamma-Methylaminobutyraldehyde diethyl acetal.[1] The compound is listed as an impurity of Rizatriptan.[1]

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| Molecular Formula | C9H21NO2 | [1][2][3] |

| Molecular Weight | 175.27 g/mol | [1][2][3] |

| CAS Number | 114094-45-0 | [1][2][3][4][5] |

| IUPAC Name | This compound | [1] |

| SMILES | CCOC(CCCNC)OCC | [1] |

| InChIKey | PUDDNHSIGUYGOH-UHFFFAOYSA-N | [1] |

Available Data on Biological Activity

Extensive searches of scientific databases, including PubChem, have yielded no specific studies detailing the biological activity, pharmacology, or mechanism of action of this compound. The available information is primarily from chemical suppliers and databases that list its chemical identifiers and basic properties.[1][2][3][4][5][6]

Due to the lack of research on its biological effects, no quantitative data such as IC50, EC50, or Ki values are available. Furthermore, there are no published experimental protocols for in vivo or in vitro studies involving this specific compound.

Logical Relationship: Role as a Chemical Intermediate

While direct biological activity data is absent, the compound's listing as a "Rizatriptan Impurity"[1] suggests its primary relevance in the pharmaceutical field is as a synthetic intermediate or a related substance in the manufacturing of other active pharmaceutical ingredients. This relationship can be visualized as a simple workflow.

Caption: Role as a synthetic intermediate.

Conclusion

The current body of scientific literature does not contain information on the biological activity of this compound. It is primarily characterized as a chemical compound with known physical and chemical properties and is recognized as an intermediate or impurity in the synthesis of pharmaceutical compounds like Rizatriptan. For researchers, scientists, and drug development professionals, this indicates that the compound itself has not been a subject of biological investigation, or at least, the findings have not been published. Further research would be required to determine if this molecule possesses any inherent biological or pharmacological properties.

References

An In-depth Technical Guide to the Safety and Hazards of 4,4-Diethoxy-N-methylbutan-1-amine

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document is intended for informational purposes for a professional audience and is not a substitute for a formal Safety Data Sheet (SDS). Always consult the official SDS from the supplier before handling this chemical.

Introduction

4,4-Diethoxy-N-methylbutan-1-amine (CAS No. 114094-45-0) is a chemical intermediate used in various synthetic applications. A thorough understanding of its safety profile and potential hazards is crucial for ensuring safe handling and for risk assessment in research and development. This guide provides a comprehensive overview of the known safety and hazard data for this compound, including its physicochemical properties, toxicological profile, and recommended handling procedures.

Physicochemical Properties

A summary of the key physicochemical properties for this compound and its close analogue, 4,4-Diethoxy-N,N-dimethylbutan-1-amine, are presented in Table 1. This data is essential for understanding the substance's behavior under various experimental and storage conditions.

Table 1: Physicochemical Properties

| Property | This compound | 4,4-Diethoxy-N,N-dimethylbutan-1-amine |

| CAS Number | 114094-45-0[1][2] | 1116-77-4 |

| Molecular Formula | C₉H₂₁NO₂[1][2] | C₁₀H₂₃NO₂ |

| Molecular Weight | 175.27 g/mol [1][2] | 189.30 g/mol |

| Appearance | Data not available | Colorless to light-yellowish liquid[3] |

| Density | Data not available | 0.844 g/mL at 25 °C |

| Refractive Index | Data not available | n20/D 1.421 |

| Flash Point | Data not available | 69.9 °C (157.8 °F) |

| Storage Temperature | 4°C, protect from light[2] | 2-8°C |

Toxicological Profile and Hazard Classification

This compound is classified as a hazardous substance. The primary hazards are associated with its corrosive nature and acute toxicity upon ingestion, skin contact, or inhalation.

GHS Hazard Classification

The Globally Harmonized System (GHS) of Classification and Labelling of Chemicals provides a standardized framework for communicating hazard information. The classifications for this compound are summarized in Table 2.

Table 2: GHS Hazard Classification for this compound

| Hazard Class | Hazard Category | GHS Pictogram | Signal Word | Hazard Statement |

| Acute Toxicity, Oral | Category 4 | Danger | H302: Harmful if swallowed[1] | |

| Skin Corrosion/Irritation | Category 1B | Danger | H314: Causes severe skin burns and eye damage[1] | |

| Specific Target Organ Toxicity, Single Exposure | Category 3 (Respiratory tract irritation) | Danger | H335: May cause respiratory irritation[1] |

Data sourced from the European Chemicals Agency (ECHA) C&L Inventory.[1]

Summary of Toxicological Effects

-

Acute Oral Toxicity: The classification as "Harmful if swallowed" (H302) indicates a potential for significant adverse effects upon ingestion.[1] While specific LD50 data is not publicly available, this classification suggests an oral LD50 in the range of 300-2000 mg/kg for rats.

-

Skin Corrosion: The compound is classified as causing severe skin burns (H314), which implies that it can cause irreversible damage to the skin upon contact.[1]

-

Eye Damage: As a consequence of its corrosive nature, it is also expected to cause serious eye damage (H314).[1]

-

Respiratory Irritation: The potential for respiratory tract irritation (H335) necessitates the use of appropriate respiratory protection, especially when handling the substance in a way that could generate aerosols or vapors.[1]

Experimental Protocols for Hazard Assessment

The hazard classifications are determined through standardized experimental protocols, such as those established by the Organisation for Economic Co-operation and Development (OECD). The following sections describe the principles of the key tests relevant to the hazards of this compound.

Acute Oral Toxicity Testing (OECD 420, 423, 425)

The assessment of acute oral toxicity is typically conducted using one of three OECD guidelines:

-

OECD 420 (Fixed Dose Procedure): This method involves administering the substance at one of four fixed dose levels (5, 50, 300, or 2000 mg/kg) to a small group of animals (usually rats). The outcome is the identification of a dose that causes clear toxicity but no mortality, which is then used for classification.

-

OECD 423 (Acute Toxic Class Method): This is a sequential testing method where groups of three animals are dosed. The outcome of each step determines the dose for the next group. The method results in a classification of the substance into one of five toxicity classes.

-

OECD 425 (Up-and-Down Procedure): This method is also sequential, but each animal is dosed one at a time. The dose for the next animal is adjusted up or down depending on the outcome for the previous animal. This method allows for the estimation of the LD50 with a confidence interval.

A generalized workflow for acute oral toxicity testing is depicted below.

Caption: Generalized workflow for acute oral toxicity testing.

Skin Corrosion/Irritation Testing (OECD 404)

This test is used to assess the potential of a substance to cause irreversible (corrosion) or reversible (irritation) skin damage.

-

Procedure: A small amount of the test substance is applied to a shaved area of the skin of an animal (typically a rabbit) for a defined period (usually 4 hours).

-

Observation: The skin is then observed for signs of erythema (redness) and edema (swelling) at specific intervals (e.g., 1, 24, 48, and 72 hours) after patch removal.

-

Classification: The severity and reversibility of the skin reactions are scored to determine if the substance is corrosive, an irritant, or non-irritating.

Serious Eye Damage/Eye Irritation Testing (OECD 405)

This test evaluates the potential for a substance to cause damage to the eye.

-

Procedure: A small amount of the test substance is instilled into the conjunctival sac of one eye of an animal (typically a rabbit). The other eye serves as a control.

-

Observation: The eyes are examined at specific intervals (e.g., 1, 24, 48, and 72 hours) for effects on the cornea, iris, and conjunctiva.

-

Classification: The severity and reversibility of the ocular lesions are scored to classify the substance as causing serious eye damage, eye irritation, or being non-irritating.

A logical diagram for the assessment of skin and eye hazards is presented below.

Caption: Logical workflow for skin and eye hazard assessment.

Potential Mechanism of Toxicity

Specific signaling pathway data for this compound is not available in the public domain. However, based on its classification as a corrosive aliphatic amine, a general mechanism of toxicity can be inferred. Aliphatic amines are generally basic and can cause tissue damage through several mechanisms.[4]

The corrosive action of amines is primarily due to their ability to disrupt cell membranes and denature proteins upon contact. This leads to cell death and inflammation. The following diagram illustrates a simplified, hypothetical pathway of amine-induced tissue damage.

Caption: Hypothetical pathway of amine-induced tissue damage.

Safe Handling and Emergency Procedures

Given the significant hazards associated with this compound, strict adherence to safety protocols is mandatory.

Table 3: Recommended Handling and Emergency Procedures

| Aspect | Recommendation |

| Engineering Controls | Handle in a well-ventilated area, preferably in a chemical fume hood. |

| Personal Protective Equipment (PPE) | - Eye Protection: Chemical safety goggles and a face shield. - Hand Protection: Compatible chemical-resistant gloves (e.g., nitrile rubber). - Skin and Body Protection: Lab coat, long pants, and closed-toe shoes. |

| Hygiene Measures | Wash hands thoroughly after handling. Do not eat, drink, or smoke in the work area. |

| Storage | Store in a cool, dry, well-ventilated area away from incompatible materials. Keep container tightly closed. |

| Spill Response | Evacuate the area. Wear appropriate PPE. Absorb the spill with an inert material (e.g., vermiculite, sand) and place it in a suitable container for disposal. |

| First Aid: Ingestion | Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention. |

| First Aid: Skin Contact | Immediately flush skin with plenty of water for at least 15 minutes while removing contaminated clothing. Seek immediate medical attention. |

| First Aid: Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention. |

| First Aid: Inhalation | Move the person to fresh air. If not breathing, give artificial respiration. Seek immediate medical attention. |

A logical workflow for responding to an accidental exposure is provided below.

Caption: Emergency response workflow for accidental exposure.

Conclusion

References

Storage and handling of 4,4-Diethoxy-N-methylbutan-1-amine

An In-depth Technical Guide to the Storage and Handling of 4,4-Diethoxy-N-methylbutan-1-amine

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the essential storage and handling procedures for this compound (CAS No. 114094-45-0), a key intermediate in pharmaceutical synthesis. Adherence to these guidelines is crucial for ensuring laboratory safety, maintaining compound integrity, and achieving reliable experimental outcomes.

Physicochemical and Safety Data

Proper storage and handling protocols are informed by the physicochemical properties and inherent hazards of a substance. The following tables summarize key quantitative data for this compound and its close analog, 4,4-Diethoxy-N,N-dimethylbutan-1-amine.

Table 1: Physicochemical Properties

| Property | Value | Source |

| Molecular Formula | C₉H₂₁NO₂ | [1][2] |

| Molecular Weight | 175.27 g/mol | [1][2] |

| Density | 0.844 g/mL at 25 °C | [3] |

| Refractive Index | n20/D 1.421 | [3] |

| Flash Point | 69.9 °C (157.8 °F) | |

| Appearance | Clear Colourless to Pale Yellow Oil | [4] |

Table 2: Storage and Incompatibility

| Parameter | Recommendation | Source |

| Storage Temperature | 2-8°C | [4][5] |

| Storage Conditions | Keep in a dark place, under an inert atmosphere (e.g., Argon). Moisture sensitive. | [1][5][6][7] |

| Suitable Container | Polyethylene or polypropylene container. | [5] |

| Incompatibilities | Avoid contamination of water, foodstuffs, feed or seed. | [5] |

Health Hazard Information

This compound is a hazardous substance that requires careful handling to prevent exposure. The primary hazards are summarized below.

Table 3: GHS Hazard Statements

| Hazard Code | Statement | Source |

| H302 | Harmful if swallowed | [2][5] |

| H312 | Harmful in contact with skin | [5] |

| H314 | Causes severe skin burns and eye damage | [2] |

| H318 | Causes serious eye damage | [5] |

| H332 | Harmful if inhaled | [5] |

| H335 | May cause respiratory irritation | [2] |

Experimental Protocols: Safe Handling and Use

While specific experimental protocols will vary based on the application, the following general procedures should be strictly followed when handling this compound in a laboratory setting.

3.1. Personal Protective Equipment (PPE)

-

Eye Protection: Wear chemical safety goggles or a face shield.[5]

-

Hand Protection: Wear protective gloves (e.g., nitrile rubber).[5]

-

Skin and Body Protection: Wear a lab coat and, if necessary, additional protective clothing to prevent skin contact.[5]

-

Respiratory Protection: Use only in a well-ventilated area, such as a chemical fume hood.[5] If ventilation is inadequate, use a suitable respirator.

3.2. General Handling Procedures

-

Preparation: Before handling, ensure all necessary PPE is donned correctly and that a safety shower and eyewash station are readily accessible.

-

Ventilation: Conduct all work in a well-ventilated area, preferably within a certified chemical fume hood.[5]

-

Dispensing: When transferring the liquid, avoid splashing or creating aerosols.

-

Practices to Avoid: Do not eat, drink, or smoke in areas where the chemical is handled, stored, or used.[5]

-

Hygiene: Always wash hands thoroughly with soap and water after handling.[5] Work clothes should be laundered separately.[5]

-

Container Management: Keep containers securely sealed when not in use to prevent exposure to moisture and air.[5] Ensure all containers are clearly labeled.[5]

3.3. Spill and Emergency Procedures

-

Minor Spills:

-

Major Spills:

-

First Aid Measures:

-

Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.

-

Skin Contact: Immediately flush skin with plenty of water for at least 15 minutes while removing contaminated clothing and shoes. Seek immediate medical attention.

-

Inhalation: Remove the victim from the contaminated area to fresh air. If not breathing, give artificial respiration. Seek medical attention.[5]

-

Ingestion: Do not induce vomiting. Immediately give a glass of water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[5]

-

Logical Workflow for Safe Handling

The following diagram illustrates the lifecycle of this compound within a laboratory setting, from procurement to disposal, highlighting critical safety and handling checkpoints.

References

- 1. chemscene.com [chemscene.com]

- 2. This compound | C9H21NO2 | CID 13994547 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. 4,4-Diethoxy-N,N-dimethyl-1-butanamine | 1116-77-4 [chemicalbook.com]

- 4. pharmaffiliates.com [pharmaffiliates.com]

- 5. store.apolloscientific.co.uk [store.apolloscientific.co.uk]

- 6. 6346-09-4|4,4-Diethoxybutan-1-amine|BLD Pharm [bldpharm.com]

- 7. This compound,114094-45-0-Chemicalbridge-Chemicalbridge [chemicalbridge.co.uk]

Methodological & Application

Application Notes and Protocols: Synthesis of 4,4-Diethoxy-N-methylbutan-1-amine

For Researchers, Scientists, and Drug Development Professionals

Abstract

These application notes provide a detailed protocol for the synthesis of 4,4-Diethoxy-N-methylbutan-1-amine, a valuable intermediate in pharmaceutical synthesis. The described method is based on the reductive amination of 4,4-diethoxybutanal with methylamine, a robust and widely used transformation in organic chemistry. This document includes a comprehensive experimental protocol, tabulated quantitative data, and a visual representation of the synthetic workflow.

Introduction

This compound is a key building block in the synthesis of various active pharmaceutical ingredients (APIs). Its structure, featuring a protected aldehyde and a secondary amine, allows for diverse chemical modifications. The synthesis of this compound is most commonly achieved through the reductive amination of 4,4-diethoxybutanal. This method involves the formation of an intermediate imine from the aldehyde and methylamine, which is then reduced in situ to the desired secondary amine. This one-pot procedure is efficient and avoids the isolation of the often-unstable imine intermediate.

Synthesis Pathway

The synthesis of this compound is accomplished via a one-pot reductive amination reaction. The overall transformation is depicted below:

Caption: Overall synthetic scheme for this compound.

Experimental Protocol

This protocol is based on established procedures for reductive amination reactions.

Materials and Reagents:

| Reagent/Material | Molar Mass ( g/mol ) | Purity | Supplier |

| 4,4-Diethoxybutanal | 146.20 | ≥95% | Sigma-Aldrich |

| Methylamine (40% in H₂O) | 31.06 | Sigma-Aldrich | |

| Sodium Triacetoxyborohydride | 211.94 | 97% | Sigma-Aldrich |

| 1,2-Dichloroethane (DCE) | 98.96 | Anhydrous | Sigma-Aldrich |

| Saturated Sodium Bicarbonate Solution | - | - | |

| Brine | - | - | |

| Anhydrous Magnesium Sulfate | 120.37 | Sigma-Aldrich |

Equipment:

-

Round-bottom flask

-

Magnetic stirrer

-

Argon or Nitrogen inlet

-

Addition funnel

-

Separatory funnel

-

Rotary evaporator

-

Standard laboratory glassware

Procedure:

-

To a dry round-bottom flask under an inert atmosphere (Argon or Nitrogen), add 4,4-diethoxybutanal (1.0 eq).

-

Dissolve the aldehyde in anhydrous 1,2-dichloroethane (DCE).

-

Add a solution of methylamine (1.5 eq) to the flask.

-

Stir the mixture at room temperature for 30 minutes to allow for imine formation.

-

In a separate flask, prepare a slurry of sodium triacetoxyborohydride (1.5 eq) in DCE.

-

Slowly add the sodium triacetoxyborohydride slurry to the reaction mixture via an addition funnel over 20-30 minutes.

-

Stir the reaction mixture at room temperature for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Upon completion, quench the reaction by the slow addition of saturated sodium bicarbonate solution.

-

Transfer the mixture to a separatory funnel and extract the aqueous layer with dichloromethane (3 x volume of aqueous layer).

-

Combine the organic layers and wash with brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.

-

The crude product can be purified by vacuum distillation or column chromatography on silica gel.

Quantitative Data

| Parameter | Value | Reference |

| Reactant Ratios | ||

| 4,4-Diethoxybutanal | 1.0 eq | General Protocol |

| Methylamine | 1.5 eq | General Protocol |

| Sodium Triacetoxyborohydride | 1.5 eq | General Protocol |

| Reaction Conditions | ||

| Solvent | 1,2-Dichloroethane | [1][2] |

| Temperature | Room Temperature | [1][2] |

| Reaction Time | 12 - 24 hours | General Protocol |

| Product Characterization | ||

| Molecular Formula | C₉H₂₁NO₂ | [3] |

| Molecular Weight | 175.27 g/mol | [3] |

| Appearance | Colorless to light yellow oil | Assumed |

| Boiling Point | Not specified | |

| Expected Yield | 70-90% | Estimated |

Workflow Diagram

Caption: Step-by-step experimental workflow for the synthesis.

Safety Precautions

-

Work in a well-ventilated fume hood.

-

Wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.

-

1,2-Dichloroethane is a hazardous solvent; handle with care.

-

Sodium triacetoxyborohydride is a moisture-sensitive and flammable solid.

-

Methylamine is a corrosive and flammable gas/solution.

-

Refer to the Safety Data Sheets (SDS) for all reagents before use.

References

Application Notes and Protocols: 4,4-Diethoxy-N-methylbutan-1-amine in Organic Synthesis

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview of the synthetic utility of 4,4-Diethoxy-N-methylbutan-1-amine and its derivatives in organic synthesis, with a focus on the construction of pyrrolidine-based heterocyclic scaffolds. The protocols outlined below are based on established literature and offer a starting point for the synthesis of novel compounds for potential applications in medicinal chemistry and drug discovery.

Synthesis of 3-Arylidene-1-pyrrolines via Tandem Intramolecular Cyclization/1,3-Aryl Shift

This compound serves as a precursor to N-substituted-4,4-diethoxybutan-1-amines, which can be further converted to the corresponding imines. These imines undergo an acid-catalyzed tandem intramolecular cyclization followed by a 1,3-aryl shift to yield 3-arylidene-1-pyrrolines, a class of compounds with potential biological activity.[1][2][3] This reaction, termed the "Kazan reaction," is a powerful tool for the synthesis of these substituted pyrrolidine derivatives with high efficiency.[1][2][3]

Experimental Protocol: General Procedure for the Synthesis of 3-Arylidene-1-pyrrolines

Step 1: Synthesis of N-(4,4-diethoxybutyl)imines (General Procedure)

-

To a solution of the desired aromatic aldehyde (1.0 eq) in a suitable solvent such as toluene or benzene, add 4,4-diethoxybutan-1-amine (a derivative of the title compound) (1.0-1.2 eq).

-

The reaction mixture is heated to reflux with a Dean-Stark apparatus to remove the water formed during the reaction.

-

The reaction progress is monitored by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

-

Upon completion, the solvent is removed under reduced pressure to yield the crude N-(4,4-diethoxybutyl)imine, which can be used in the next step without further purification.

Step 2: Tandem Intramolecular Cyclization/1,3-Aryl Shift

-

The crude N-(4,4-diethoxybutyl)imine (1.0 eq) is dissolved in an appropriate high-boiling solvent such as xylene.[2][3]

-

An acid catalyst, such as p-toluenesulfonic acid (TsOH) (catalytic amount, e.g., 0.1 eq) or 2-nitroresorcinol, is added to the solution.[2][3]

-

The reaction mixture is heated to reflux (boiling xylene) for an extended period, typically ranging from 40 to 50 hours.[2][3]

-

The reaction is monitored by TLC or GC-MS for the disappearance of the starting material and the formation of the product.

-

After completion, the reaction mixture is cooled to room temperature.

-

The solvent is removed under reduced pressure.

-

The residue is purified by column chromatography on silica gel using an appropriate eluent system (e.g., a mixture of hexane and ethyl acetate) to afford the pure 3-arylidene-1-pyrroline.

Quantitative Data

| Entry | Aromatic Aldehyde | Catalyst | Solvent | Time (h) | Yield (%) |

| 1 | Benzaldehyde | TsOH | Xylene | 40 | 99 |

| 2 | 4-Methoxybenzaldehyde | TsOH | Xylene | 40 | 98 |

| 3 | 4-Chlorobenzaldehyde | TsOH | Xylene | 50 | 95 |

| 4 | Benzaldehyde | 2-Nitroresorcinol | Xylene | 50 | 99 |

Reaction Workflow

Logical Relationship of the Tandem Reaction

Synthesis of α-Arylpyrrolidines from (4,4-Diethoxybutyl)ureas

Derivatives of 4,4-diethoxybutan-1-amine, specifically 1-(4,4-diethoxybutyl)-3-alkylureas, can be utilized in an acid-catalyzed reaction with phenols to synthesize N-alkyl-2-arylpyrrolidine-1-carboxamides.[4][5] This method provides a convenient route to α-arylpyrrolidines under mild conditions.[4]

Experimental Protocol: General Procedure for the Synthesis of N-Alkyl-2-arylpyrrolidine-1-carboxamides

-

In a reaction vessel, dissolve 1-(4,4-diethoxybutyl)-3-alkylurea (1.0 eq) and the desired phenol (1.0-1.5 eq) in a suitable solvent.

-

Add trifluoroacetic acid (TFA) as the catalyst.

-

Stir the reaction mixture at room temperature.

-

Monitor the reaction progress by TLC until the starting material is consumed.

-

Upon completion, quench the reaction by adding a suitable base (e.g., saturated sodium bicarbonate solution).

-

Extract the product with an organic solvent (e.g., ethyl acetate).

-

Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to obtain the pure N-alkyl-2-arylpyrrolidine-1-carboxamide.

Quantitative Data

| Entry | Phenol | Yield (%) |

| 1 | Phenol | Moderate to Excellent |

| 2 | 4-Methoxyphenol | Moderate to Excellent |

| 3 | 4-Chlorophenol | Moderate to Excellent |

(Specific yield percentages were not available in the searched abstracts, but were described as "moderate to excellent".)

Experimental Workflow

References

- 1. knc.ru [knc.ru]

- 2. Tandem intramolecular cyclisation/1,3-aryl shift in N-(4,4-diethoxybutyl)-1-arylmethanimines (Kazan reaction): synthesis of 3-benzylidene-1-pyrrolines - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 3. researchgate.net [researchgate.net]

- 4. Item - Acid-Catalyzed Reaction of (4,4-Diethoxybutyl)ureas with Phenols as a Novel Approach to the Synthesis of α-Arylpyrrolidines - Taylor & Francis Group - Figshare [tandf.figshare.com]

- 5. researchgate.net [researchgate.net]